

Application Notes and Protocols for Assessing Protein Alkylation by Dimethyl Itaconate

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Compound of Interest

Compound Name: Dimethyl itaconate

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Introduction

Dimethyl itaconate (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has garnered significant interest for its anti-inflammatory and immunomodulatory properties.[1][2] DMI exerts its biological effects primarily through the alkylation of cysteine residues on target proteins, a process mediated by Michael addition.[3][4] This covalent modification can alter protein function, leading to the modulation of key signaling pathways involved in inflammation and cellular stress responses. Understanding the extent and specificity of DMI-induced protein alkylation is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the methodologies used to assess protein alkylation by DMI, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways.

Mechanism of Action: Protein Alkylation

DMI is an α,β -unsaturated carboxylic acid ester that readily reacts with nucleophilic thiol groups of cysteine residues in proteins. This reaction, known as a Michael addition, results in the formation of a stable thioether bond, leading to a post-translational modification termed "2,3-dicarboxypropylation".[3] This modification can induce conformational changes in proteins, thereby altering their activity, stability, or interaction with other molecules. It is important to note

that while DMI is used experimentally to study the effects of itaconate, it is more reactive than itaconate itself and is not metabolized into itaconate intracellularly.

Key Protein Targets and Signaling Pathways

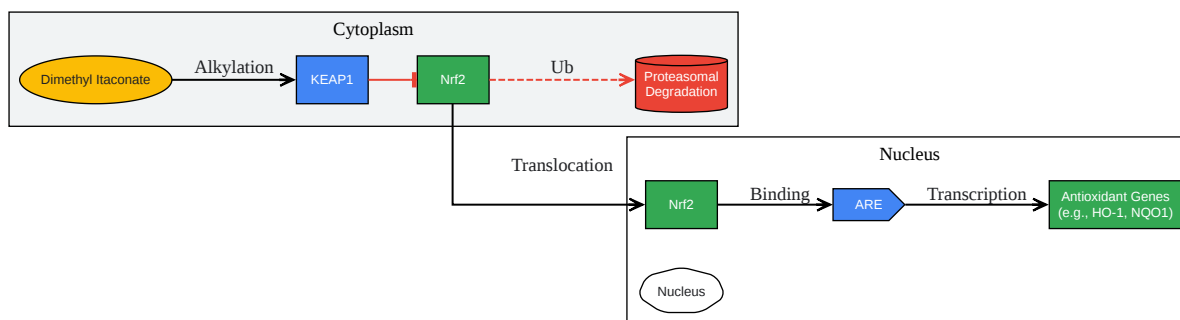
Research has identified several key proteins that are targeted by itaconate and its derivatives, leading to the modulation of critical signaling pathways.

Table 1: Key Protein Targets of Itaconate Derivatives and Affected Signaling Pathways

Target Protein	Modified Cysteine Residue(s)	Signaling Pathway Affected	Functional Outcome	Reference(s)
KEAP1	Cys151, Cys257, Cys273, Cys288, Cys297	Nrf2 Pathway	Activation of the Nrf2 antioxidant response	
IKK β	Not specified	NF- κ B Pathway	Inhibition of NF- κ B activation	
GAPDH	Cys22	Glycolysis	Inhibition of glycolysis	
ALDOA	Cys73, Cys339	Glycolysis	Inhibition of glycolysis	
LDHA	Cys84	Glycolysis	Inhibition of glycolysis	
JAK1	Cys715, Cys816, Cys943, Cys1130	JAK/STAT Pathway	Inhibition of M2 macrophage polarization	
NLRP3	Cys548	Inflammasome	Inhibition of inflammasome activation	

Nrf2 Signaling Pathway

Alkylation of Kelch-like ECH-associated protein 1 (KEAP1) by DMI is a key mechanism for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. DMI-mediated alkylation of specific cysteine residues on KEAP1 disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins like Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

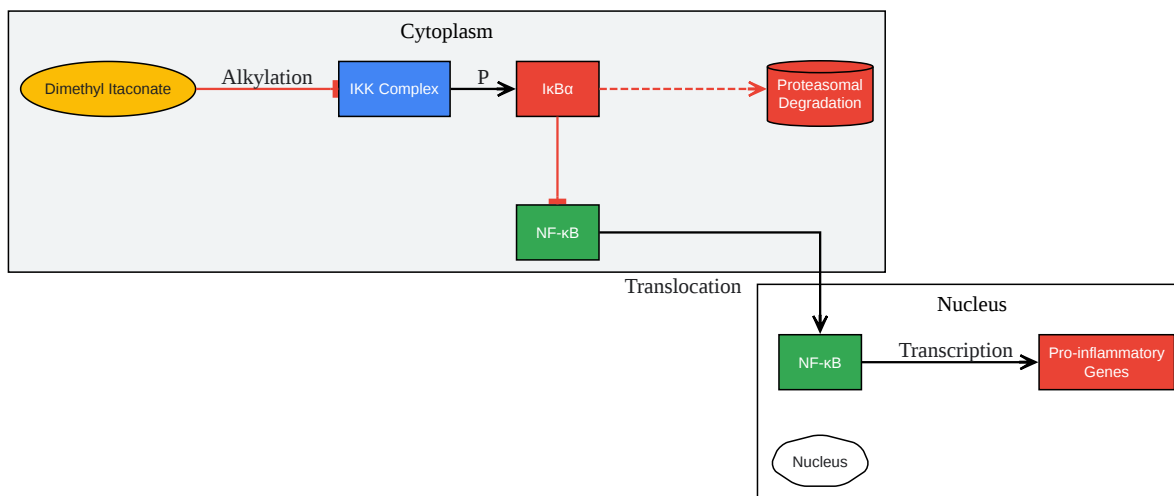


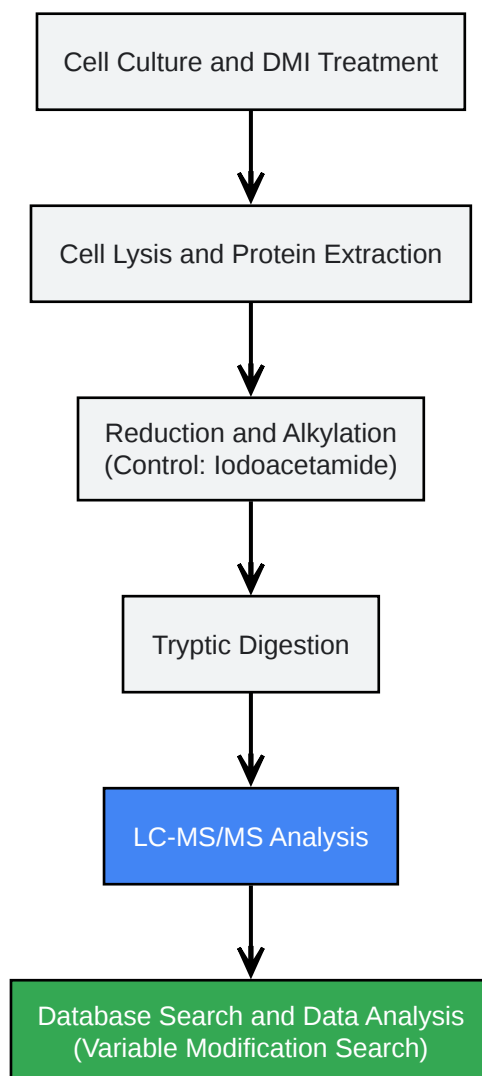
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DMI-mediated activation of the Nrf2 signaling pathway.

NF- κ B Signaling Pathway

DMI has been shown to inhibit the canonical NF- κ B signaling pathway, a key regulator of inflammation. This inhibition is achieved through the direct alkylation and subsequent inactivation of I κ B kinase β (IKK β). The inactivation of IKK β prevents the phosphorylation and degradation of I κ B α , the inhibitor of NF- κ B. Consequently, NF- κ B remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.





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